5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzimidazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 5-Bromo-2-fluorobenzotrifluoride
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 3-Bromo-2-fluoro-6-methylpyridine
Uniqueness
What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H3BrF4N2 |
---|---|
Molecular Weight |
283.02 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
UBXCTHHFVJSRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.